molecular formula C15H20FNO2 B5664439 ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate CAS No. 5301-50-8

ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate

Cat. No.: B5664439
CAS No.: 5301-50-8
M. Wt: 265.32 g/mol
InChI Key: PLANBLODNBIJCJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate, with the CAS number 5301-50-8, is a fluorinated piperidine derivative of significant interest in pharmaceutical and chemical research. This compound serves as a versatile and important building block for the synthesis of more complex molecules. Its molecular formula is C15H20FNO2, and it has a molecular weight of 265.32 g/mol . As a fluorinated piperidine, this compound is part of a class of structures widely utilized in medicinal chemistry. The introduction of a fluorine atom into a lead compound is a common strategy to modulate its physicochemical properties, influence its metabolic stability, and optimize its binding affinity to biological targets . Piperidine carboxylates like this one are frequently employed as key intermediates in structure-directed drug discovery projects. Research indicates that similar fluorinated piperidine compounds are investigated as potent inhibitors of therapeutic targets, such as soluble epoxide hydrolase (sEH), which is relevant for the treatment of inflammation-induced diseases including arthritis, acute pancreatitis, and sepsis . The structure features a carboxylate ester and a fluorobenzyl group, providing distinct sites for further chemical modification, making it a valuable scaffold for constructing diverse compound libraries for biological screening . Please Note: This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANBLODNBIJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354166
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-50-8
Record name ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate reveals a straightforward and logical approach to its synthesis. The primary disconnection strategy involves breaking the C-N bond formed during the N-alkylation step. This disconnection points to two key precursors: ethyl piperidine-4-carboxylate and a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or chloride.

This retrosynthetic approach is advantageous as both precursors are either commercially available or can be readily synthesized from simple starting materials. The piperidine (B6355638) core, ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate), is a common building block in medicinal chemistry. nih.gov The 3-fluorobenzyl halide is also a readily accessible reagent.

A further disconnection of ethyl piperidine-4-carboxylate involves the ester functional group, leading back to piperidine-4-carboxylic acid (isonipecotic acid). This acid can be esterified to introduce the ethyl ester moiety. This two-step disconnection strategy forms the basis of the most common synthetic routes to the target molecule.

Multistep Synthetic Routes and Reaction Cascades

The foundational precursor for this synthesis is piperidine-4-carboxylic acid or its ethyl ester. Piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material for the synthesis of its corresponding ethyl ester.

The ethyl ester group is typically introduced via a Fischer esterification of piperidine-4-carboxylic acid. This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. A common method involves dissolving isonipecotic acid in absolute ethanol, followed by the dropwise addition of thionyl chloride at a reduced temperature (e.g., 0 °C), and then refluxing the mixture to drive the reaction to completion. chemicalbook.com The yield for this type of esterification is generally high. chemicalbook.com

Alternatively, ethyl piperidine-4-carboxylate is commercially available, which can significantly shorten the synthetic route. nih.gov

The final and key step in the synthesis is the N-alkylation of ethyl piperidine-4-carboxylate with a 3-fluorobenzyl halide. This reaction forms the C-N bond between the piperidine nitrogen and the benzyl (B1604629) group. The general procedure for the N-alkylation of secondary amines like piperidine derivatives is well-documented. researchgate.net

The reaction is typically carried out by treating ethyl piperidine-4-carboxylate with 3-fluorobenzyl bromide or 3-fluorobenzyl chloride in the presence of a base and a suitable solvent. The base is crucial for neutralizing the hydrohalic acid that is formed as a byproduct, thereby driving the reaction forward. Common bases for this transformation include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.net

The choice of solvent is also important, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.netnih.gov The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate. researchgate.net

A representative reaction scheme is as follows: Ethyl piperidine-4-carboxylate is reacted with 3-fluorobenzyl bromide in the presence of potassium carbonate in DMF to yield this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the N-alkylation step can be optimized by systematically varying several reaction parameters, including the base, solvent, temperature, and reaction time. The goal of optimization is to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts.

For a typical N-alkylation of a piperidine derivative, a screening of conditions might be performed. The following interactive table illustrates a hypothetical optimization study for the reaction between ethyl piperidine-4-carboxylate and 3-fluorobenzyl bromide.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile252475
2K₂CO₃ (1.5)DMF252482
3DIPEA (2.0)Acetonitrile252468
4DIPEA (2.0)DMF252478
5K₂CO₃ (1.5)DMF501288
6K₂CO₃ (2.0)DMF501291
7NaH (1.2)THF0 to 251885

From this illustrative data, it can be concluded that using a slight excess of potassium carbonate as the base in DMF with moderate heating provides an optimal yield. The use of a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is also a viable option.

Stereoselective Synthesis Approaches and Chiral Resolution (if applicable)

This compound is an achiral molecule. It does not possess any stereocenters, and it is not prochiral in a way that would necessitate a stereoselective synthesis to obtain a single enantiomer or diastereomer. The piperidine ring is conformationally mobile, but this does not lead to stable, isolable stereoisomers at room temperature. Therefore, considerations of stereoselective synthesis or chiral resolution are not applicable to the preparation of this specific compound.

Green Chemistry Principles in Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidine derivatives to minimize the environmental impact of chemical processes. These principles focus on the use of safer solvents, the development of catalytic methods, and the improvement of atom economy and energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The N-alkylation of piperidines is a reaction that can benefit significantly from microwave irradiation. This technique can reduce reaction times from hours to minutes and can sometimes be performed under solvent-free conditions, which is a major advantage from a green chemistry perspective.

Use of Greener Solvents and Catalysts

The choice of solvent is a key consideration in green chemistry. Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. Research has focused on finding more benign alternatives. For the N-alkylation of amines, the use of ionic liquids has been explored as a greener solvent option. Ionic liquids are non-volatile and can often be recycled, reducing solvent waste.

Furthermore, the development of catalytic N-alkylation methods is a significant step towards a more sustainable synthesis. For instance, Cp*Ir-catalyzed N-alkylation of amines with alcohols provides a highly atom-economical route to amines, with water being the only byproduct. While not specifically documented for the target compound, such catalytic systems represent a promising green alternative to traditional alkylation with halides. Titanium hydroxide (B78521) has also been reported as a cheap and efficient heterogeneous catalyst for the N-alkylation of amines with alcohols.

Atom Economy and E-Factor

Atom economy and the Environmental Factor (E-factor) are important metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product. The N-alkylation of ethyl piperidine-4-carboxylate with 3-fluorobenzyl chloride, in the presence of a base like triethylamine (B128534), generates triethylamine hydrochloride as a stoichiometric byproduct. This reduces the atom economy of the process.

The E-factor is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process. The generation of salt byproducts in traditional N-alkylation contributes to a higher E-factor.

Reductive amination, on the other hand, can have a better atom economy depending on the reducing agent used. Catalytic hydrogenation, for example, would have a very high atom economy.

To illustrate the application of these principles, the following interactive data tables compare traditional and potential green synthetic approaches for N-alkylation reactions similar to the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for N-Alkylation of Piperidines

MethodSolventCatalyst/ReagentReaction TimeYieldGreen Chemistry Aspect
Traditional N-Alkylation DichloromethaneTriethylamine20 hoursHighUse of chlorinated solvent, generation of salt waste
Microwave-Assisted Synthesis Solvent-free (potential)BaseMinutesPotentially HighReduced energy consumption, potential for solvent-free conditions
Catalytic N-Alkylation with Alcohol Toluene[Cp*IrCl₂]₂/NaHCO₃Not specifiedHighHigh atom economy (water as byproduct), use of a catalyst
Reductive Amination DichloromethaneNaBH(OAc)₃HoursHighAvoids use of alkyl halides

Table 2: Green Chemistry Metrics for N-Alkylation Reactions

Reaction TypeByproductsAtom EconomyE-Factor (estimated)
N-Alkylation with Alkyl Halide Triethylamine hydrochlorideModerateHigh
Reductive Amination (with NaBH(OAc)₃) Sodium acetate, boric acidModerateModerate
Catalytic N-Alkylation with Alcohol WaterHighLow

Molecular Structure and Advanced Conformation of Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is the structural core of the molecule. Like cyclohexane (B81311), its most stable conformation is the chair form, which effectively minimizes both angle strain and torsional strain. libretexts.org The piperidine ring can theoretically exist in other conformations, such as the boat, twist-boat, and half-chair forms. However, the chair conformation is overwhelmingly favored energetically. nih.govnih.gov The energy barrier for the interconversion between the two chair forms, known as ring flipping, is readily overcome at room temperature, leading to a dynamic equilibrium. libretexts.org

In substituted piperidines, the substituents can occupy either axial or equatorial positions. The chair conformation in which bulky substituents are in the equatorial position is generally more stable. pressbooks.pub The presence of the nitrogen heteroatom introduces a lone pair of electrons, which also has steric requirements and influences the conformational equilibrium. rsc.org For N-substituted piperidines, the chair conformation is almost universally stabilized. nih.gov While boat conformations can exist, particularly in heavily substituted or sterically hindered systems, they are generally higher in energy. ias.ac.in

Table 1: Relative Energies of Cyclohexane/Piperidine Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0Staggered bonds, minimal angle and torsional strain
Twist-Boat5.5Partially relieved torsional strain compared to boat
Boat6.9Eclipsing interactions ("flagpole" hydrogens)
Half-Chair10.8High torsional and angle strain (transition state)

Data derived from general principles of cyclohexane conformational analysis. libretexts.org

Influence of the 3-Fluorobenzyl Substituent on Molecular Geometry

The 1-(3-fluorobenzyl) group attached to the piperidine nitrogen is a bulky substituent that significantly influences the ring's conformational equilibrium. To avoid destabilizing steric interactions, particularly 1,3-diaxial interactions with the axial hydrogens on the piperidine ring, this group will strongly prefer the equatorial position. pressbooks.pubacs.orgrsc.org This preference ensures that the piperidine ring is locked in a chair conformation where the N-substituent extends out from the ring's equator.

Table 2: Conformational A-Values (Preference for Equatorial Position)
SubstituentA-Value (kcal/mol)
-F (on ring)0.24 - 0.35
-OH0.87
-CH31.74
-CH2CH31.75
-CH(CH3)2 (Isopropyl)2.15
-C6H5 (Phenyl)2.8 - 3.1

A-values represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane, providing a measure of steric bulk. A larger A-value indicates a stronger preference for the equatorial position. The benzyl (B1604629) group, being larger than phenyl, would have a correspondingly high A-value. masterorganicchemistry.com

Rotational Barriers and Preferred Rotamers of the Ester Group

The ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate molecule also features an ethyl carboxylate group at the C4 position of the piperidine ring. Similar to the N-benzyl group, this substituent is sterically demanding and will overwhelmingly favor the equatorial position to maintain the stability of the chair conformation. nih.gov

Beyond its position on the ring, the ester group itself has internal conformational flexibility. Rotation around the C-O single bond of the ester is subject to a rotational barrier. Esters generally prefer a planar conformation to maximize overlap between the lone pair on the alkoxy oxygen and the π-system of the carbonyl group. msu.edu Two primary planar rotamers are possible: s-Z (or s-trans) and s-E (or s-cis). The s-Z conformation, where the alkyl group (ethyl) is cis to the carbonyl carbon and trans to the carbonyl oxygen, is significantly more stable for simple esters due to reduced steric hindrance. msu.edu The energy barrier for rotation around the C(O)-O bond in esters like methyl formate (B1220265) is approximately 12-13 kcal/mol, indicating that the molecule resides predominantly in the lower-energy s-Z conformation at room temperature. msu.edu

Table 3: Rotational Barriers in Esters and Related Compounds
CompoundBond of RotationRotational Barrier (kcal/mol)More Stable Conformer
Methyl Formate(O=)C-O~12-13s-Z
Formamide(O=)C-N>18s-Z (trans)

Data adapted from studies on simple esters and amides. msu.edu

Intramolecular Interactions and Their Structural Implications

The presence of a fluorine atom allows for the possibility of weak intramolecular interactions that can further stabilize the molecule's preferred conformation. Organic fluorine can participate in non-covalent interactions, including weak hydrogen bonds. acs.org Specifically, C-H···F interactions, where the fluorine acts as a hydrogen bond acceptor, are recognized as potential stabilizing forces in molecular crystals and conformations. researchgate.netacs.org

In this compound, such an interaction could potentially occur between the fluorine atom on the benzyl ring and nearby hydrogen atoms on the piperidine ring. For this to happen, the rotation of the benzyl group around the N-CH₂ bond would need to adopt a geometry that brings the fluorine into close proximity with a piperidine hydrogen. While these interactions are weak (typically < 1 kcal/mol), they can contribute to the fine-tuning of the molecule's most stable rotameric state. nih.gov Other non-covalent forces, such as dipole-dipole interactions between the polar C-F bond and the ester group, and van der Waals forces, also play a collective role in defining the precise three-dimensional structure. libretexts.org

Table 4: Characteristics of Weak Hydrogen Bonds
Interaction TypeTypical H···Acceptor Distance (Å)Typical Energy (kcal/mol)
O-H···O1.5 - 1.83 - 10
N-H···O1.8 - 2.22 - 8
C-H···O2.0 - 2.80.5 - 2.5
C-H···F2.2 - 2.9< 1.0

Values are generalized from literature on non-covalent interactions. researchgate.netlibretexts.org

Solid-State Structural Elucidation (e.g., X-ray Crystallography of derivatives)

While no specific X-ray crystallographic data for this compound is publicly available, analysis of closely related structures provides a strong basis for predicting its solid-state conformation. Crystallographic studies of numerous N-benzylpiperidine derivatives consistently show that the piperidine ring adopts a chair conformation with the bulky N-benzyl group occupying an equatorial position. nih.govresearchgate.netnih.gov Similarly, piperidine structures with a substituent at the 4-position, such as an ester or amide, also show a strong preference for the equatorial placement of this group in the solid state. researchgate.net

For example, the crystal structure of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) reveals a standard chair conformation for the piperidine ring. researchgate.net Other complex piperidine derivatives also maintain this low-energy chair form in the crystal lattice. researchgate.netresearchgate.net Based on this extensive evidence from analogous compounds, it is highly probable that this compound crystallizes with the piperidine ring in a chair conformation, with both the N-(3-fluorobenzyl) group and the C4-ethyl carboxylate group in equatorial positions to minimize steric strain.

Table 5: Crystallographic Data of Related Piperidine Derivatives
CompoundPiperidine ConformationN-Substituent PositionC4-Substituent PositionReference
1-(1-benzylpiperidine-4-yl)-3-benzoyl thioureaChairEquatorialEquatorial (linkage) researchgate.net
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneChair-- (ring is part of larger system) researchgate.net
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChairEquatorial- (ketone) nih.gov
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-oneTwist-BoatEquatorial (linkage)- (ketone) researchgate.net

This table presents data from published crystal structures to infer the likely conformation of the target compound. Note that substituents and ring modifications can, in some cases, lead to non-chair conformations. researchgate.net

Preclinical Pharmacological and Biological Evaluation of Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

In Vitro Receptor Binding Affinity and Selectivity

Comprehensive searches of scientific literature and databases did not yield specific in vitro receptor binding affinity and selectivity data for ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate. The following subsections detail the lack of available information for specific receptor families.

Dopamine Receptors (e.g., D1, D2, D3)

No publicly available data from in vitro binding assays characterizing the affinity of this compound for dopamine D1, D2, D3, or other dopamine receptor subtypes were found.

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

There is no available scientific literature detailing the in vitro binding profile of this compound at serotonin receptors, including the 5-HT1A and 5-HT2A subtypes.

Adrenergic Receptors (e.g., α1, α2, β1, β2)

The affinity of this compound for α-adrenergic (α1, α2) and β-adrenergic (β1, β2) receptors has not been reported in the accessible scientific literature.

Other Neurotransmitter Receptors

No data were found regarding the in vitro binding affinity of this compound for other neurotransmitter receptors, such as but not limited to, opioid, cannabinoid, glutamate, or GABA receptors.

Enzyme Inhibition Profiling (e.g., Monoamine Oxidase, Acetylcholinesterase)

No studies were identified that investigated the in vitro inhibitory activity of this compound on key enzymes relevant to neuroscience, such as monoamine oxidase (MAO-A and MAO-B) or acetylcholinesterase (AChE).

Functional Assays in Isolated Cell Systems

There is no information available from functional assays in isolated cell systems to characterize the pharmacological activity of this compound. Studies that would determine whether the compound acts as an agonist, antagonist, or inverse agonist at any specific receptor are not present in the public domain.

Agonist Activity and Efficacy

No data is available in the public domain regarding the agonist activity and efficacy of this compound at any biological target.

Antagonist Activity and Potency

There is no published research detailing any potential antagonist activity or the potency of this compound at any known receptors or enzymes.

Allosteric Modulation

Information regarding the potential for this compound to act as an allosteric modulator is not present in the available scientific literature.

In Vitro Cellular Permeability and Transport Studies

No studies have been published that investigate the in vitro cellular permeability or transport mechanisms of this compound.

Preclinical Pharmacodynamics in Animal Models

There is a lack of preclinical studies in animal models to assess the pharmacodynamic properties of this compound.

Evaluation of Specific Receptor Modulation in vivo

No in vivo studies have been reported that evaluate the modulation of specific receptors by this compound.

Behavioral Studies Related to Target Engagement (e.g., locomotor activity, anxiety models)

There are no published behavioral studies in animal models to indicate target engagement for this compound.

Neurochemical Effects in Animal Brain Regions

Extensive searches of scientific literature and databases did not yield any specific studies detailing the neurochemical effects of this compound in various brain regions of animal models. Preclinical research on this particular compound, including its impact on neurotransmitter levels such as dopamine, serotonin, and norepinephrine (B1679862), or its binding affinity for specific receptors and transporters in brain tissues like the striatum, nucleus accumbens, prefrontal cortex, and hippocampus, is not publicly available.

Therefore, there is no data to present regarding the in vivo neurochemical profile of this compound. Information on its potential to alter monoamine concentrations or interact with key central nervous system targets remains uncharacterized in published research.

Table 1: Neurotransmitter Levels in Rodent Brain Regions Following Administration of this compound

Brain Region Dopamine Serotonin Norepinephrine
Striatum No Data Available No Data Available No Data Available
Nucleus Accumbens No Data Available No Data Available No Data Available
Prefrontal Cortex No Data Available No Data Available No Data Available
Hippocampus No Data Available No Data Available No Data Available

Table 2: Receptor/Transporter Occupancy in Rodent Brain Following Administration of this compound

Target Brain Region Occupancy (%)
Dopamine Transporter (DAT) Striatum No Data Available
Serotonin Transporter (SERT) Prefrontal Cortex No Data Available
Norepinephrine Transporter (NET) Hippocampus No Data Available

Structure Activity Relationship Sar Studies Centered on Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Modifications at the Piperidine (B6355638) Nitrogen (N-substitution)

The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in the interaction of these molecules with their biological targets. Research into N-substitution of the 1-(3-fluorobenzyl)piperidine-4-carboxylate scaffold has explored the impact of varying the size, lipophilicity, and electronic properties of the substituent.

The length and branching of alkyl chains attached to the piperidine nitrogen can significantly modulate the biological activity of the resulting compounds. In related series of N-substituted piperidine derivatives, it has been observed that altering the alkyl chain length can impact potency and selectivity. For instance, in a study of piperidine-based inhibitors, modifications to the N-alkyl substituent were shown to influence activity at various monoamine transporters google.com. While specific data for ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate is limited, general principles suggest that a systematic variation of the N-alkyl group from small substituents like methyl to larger, more complex groups would likely reveal an optimal size and shape for a given biological target.

Table 1: Effect of N-Alkyl Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

Compound N-Substituent Biological Activity (IC50, nM)
1a -CH3 150
1b -CH2CH3 125
1c -CH(CH3)2 200
1d -CH2CH2CH3 110
1e -c-C3H5 180

This table illustrates a hypothetical trend where a linear propyl group might be optimal for activity, while branching or cyclization could be less favorable.

Replacing the benzyl (B1604629) group at the piperidine nitrogen with other aromatic or heteroaromatic moieties introduces a range of electronic and steric variations. Studies on analogous piperidine structures have demonstrated that such substitutions can profoundly affect biological outcomes. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), replacing the benzyl group with bulky substituents like diphenylacetyl or dicyclohexylacetyl resulted in potent inhibition of steroid-5α-reductase nih.gov. The introduction of heteroaromatic rings can also provide opportunities for additional hydrogen bonding or polar interactions, which can enhance target binding.

Table 2: Influence of N-Aromatic and Heteroaromatic Substituents on Activity (Representative Data from Analogous Series)

Compound N-Substituent Target Activity (IC50, µM)
2a Benzyl 5α-reductase type 2 >10
2b Diphenylacetyl 5α-reductase type 2 0.37
2c Diphenylcarbamoyl 5α-reductase type 1 0.54
2d Benzoyl 5α-reductase type 1 >10

Data adapted from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) nih.gov.

Variations at the Piperidine C-4 Carboxylate Position

The ethyl carboxylate group at the C-4 position of the piperidine ring is a key functional group that can be modified to alter the compound's physicochemical properties and biological activity.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a charged group, which can significantly impact cell permeability and target interactions. Furthermore, the conversion of the ester to a variety of amides allows for the exploration of a wide range of substituents, introducing different steric and electronic features. In some series of piperidine derivatives, the replacement of an ester with an amide has been shown to be detrimental to activity, suggesting that the ester moiety may be crucial for binding google.com. However, in other cases, amide derivatives have shown potent biological effects researchgate.netnih.gov.

Table 3: Comparison of C-4 Ester, Carboxylic Acid, and Amide Derivatives (General Trends)

Compound C-4 Substituent Expected Properties
3a -COOCH2CH3 Lipophilic, potential for H-bond acceptance
3b -COOH Hydrophilic, anionic at physiological pH
3c -CONH2 Increased polarity, H-bond donor/acceptor
3d -CONHR Modulable lipophilicity and steric bulk

The carboxylic acid, obtained from the hydrolysis of the ethyl ester, serves as a versatile intermediate for the synthesis of further derivatives. For instance, it can be coupled with various amines to form a library of amide compounds, as discussed above. The presence of the carboxylic acid itself can be critical for activity in certain biological targets where an acidic group is required for interaction with the active site. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) highlights the importance of this functional group for inhibitory activity towards 5α-reductase nih.gov.

Substitutions on the Fluorobenzyl Moiety

The 3-fluorobenzyl group is a key structural feature, and its modification can provide valuable SAR insights. The position of the fluorine atom on the benzyl ring is known to be a critical determinant of activity in many classes of compounds. In one study on N-benzyl piperidine derivatives, a 4-fluoro analogue showed a five-fold increase in inhibitory activity compared to the unsubstituted compound, while a 3-fluoro substituent had an intermediate effect researchgate.net. This suggests that the electronic effects and potential for specific interactions of the fluorine atom are highly dependent on its position.

Furthermore, the introduction of additional substituents on the fluorobenzyl ring can be explored to probe for further interactions with the biological target. For example, adding small alkyl or alkoxy groups could enhance binding through van der Waals or hydrophobic interactions. However, in some series of compounds, substitutions at the 3- or 4-positions of the benzyl group have led to a complete loss of agonism at the M1 muscarinic acetylcholine receptor, indicating that this region may be sterically constrained nih.gov.

Table 4: Effect of Fluorine Position and Additional Substituents on the Benzyl Ring (Illustrative Data from Related Compounds)

Compound Benzyl Moiety Biological Target Relative Activity
4a Benzyl Influenza A/H1N1 1x
4b 4-Fluorobenzyl Influenza A/H1N1 5x
4c 2-Fluorobenzyl Influenza A/H1N1 1x
4d 3-Fluorobenzyl Influenza A/H1N1 Intermediate
4e 3,4-Difluorobenzyl Influenza A/H1N1 Inactive

Data based on trends observed in N-benzyl 4,4-disubstituted piperidines researchgate.net.

Positional Isomers of Fluorine (ortho, meta, para)

The position of the fluorine atom on the benzyl group of ethyl 1-benzylpiperidine-4-carboxylate derivatives can significantly influence their biological activity. While specific comparative data for the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers of ethyl 1-(fluorobenzyl)piperidine-4-carboxylate is not extensively available in the public domain, general SAR principles for related N-benzylpiperidine compounds offer valuable insights.

For a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitutions on the benzyl ring, including halogen placement, were found to result in similar or slightly decreased affinity for sigma-1 receptors. This suggests that the electronic and steric effects of the fluorine atom, regardless of its position, may not drastically alter the binding affinity for this particular receptor class.

However, in other classes of biologically active piperidine derivatives, the position of a halogen substituent on the benzyl ring can be a critical determinant of potency and selectivity. For instance, in a series of N-benzyl substituted piperidine amides designed as cholinesterase inhibitors, the compound with a 3-chloro substitution on the benzyl ring demonstrated the highest inhibitory activity towards butyrylcholinesterase. This highlights that the meta position, analogous to the 3-fluoro position in the subject compound, can be a favorable location for a halogen substituent to enhance a specific biological activity.

To definitively elucidate the impact of fluorine's position on the activity of this compound, a direct comparative study of the ortho, meta, and para isomers would be necessary. Such a study would involve synthesizing each isomer and evaluating their biological activity in a relevant assay. The hypothetical data below illustrates how such a comparison might be presented.

CompoundFluorine PositionBiological Activity (IC50, nM)
Ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylateortho150
This compoundmeta75
Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylatepara200

This table presents hypothetical data for illustrative purposes.

Introduction of Additional Halogens or Other Substituents

The introduction of additional halogens or other substituents to the fluorobenzyl moiety of this compound can further modulate its biological activity. The nature, position, and number of these substituents can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

In studies of related N-benzylpiperidine derivatives, the addition of a second halogen to the benzyl ring has been shown to have a notable impact. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, dual substitution on both the phenylacetamide and benzyl rings with a halogen resulted in a similar affinity for sigma-1 receptors but a significantly increased affinity for sigma-2 receptors. This indicates that multiple halogen substitutions can alter the selectivity profile of the compound.

The introduction of non-halogen substituents, such as methyl or methoxy groups, can also influence activity. The electronic and steric properties of these groups differ significantly from halogens. For example, a methyl group is electron-donating and has greater steric bulk, while a methoxy group has both electron-donating and steric properties. The effect of these substituents is often position-dependent. In some series of active compounds, substitutions at the 3- or 4-positions of the benzyl ring have led to a complete loss of agonistic activity for certain receptors.

A systematic exploration of various substituents on the 3-fluorobenzyl ring would be required to establish a clear SAR. This would involve synthesizing analogs with additional halogens (e.g., 3-fluoro-4-chloro-benzyl), alkyl groups (e.g., 3-fluoro-4-methyl-benzyl), or electron-withdrawing/donating groups and assessing their biological activities. A hypothetical data table is presented below to illustrate the potential effects of such modifications.

CompoundSubstituent(s) on Benzyl RingBiological Activity (IC50, nM)
This compound3-Fluoro75
Ethyl 1-(3-fluoro-4-chlorobenzyl)piperidine-4-carboxylate3-Fluoro, 4-Chloro50
Ethyl 1-(3-fluoro-4-methylbenzyl)piperidine-4-carboxylate3-Fluoro, 4-Methyl120
Ethyl 1-(3,5-difluorobenzyl)piperidine-4-carboxylate3,5-Difluoro90

This table presents hypothetical data for illustrative purposes.

Replacement of the Benzyl Group with Other Aromatic/Heteroaromatic Systems

Replacing the benzyl group of this compound with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new chemical space and potentially improve biological activity, selectivity, and physicochemical properties. The electronic nature and steric profile of the aromatic ring are critical for ligand-receptor interactions.

Studies on analogous compound series have shown that this modification can have a profound impact. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, replacing the phenyl ring of the acetamide moiety with thiophene, naphthyl, or indole had no significant effect on sigma-1 receptor affinity. However, replacement with an imidazole or pyridyl ring resulted in a more than 60-fold loss in affinity. This demonstrates that the type of heteroaromatic system and the position of heteroatoms are crucial.

The introduction of heteroaromatic rings can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, replacing a phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which can form additional hydrogen bonds or salt bridges with the target receptor, potentially enhancing affinity. Conversely, the electronic changes might be detrimental to the established binding mode.

A comprehensive SAR study would involve the synthesis and evaluation of analogs where the 3-fluorobenzyl group is replaced by various heteroarylmethyl groups, such as pyridylmethyl, thienylmethyl, or furylmethyl, as well as other substituted aromatic systems. The following hypothetical data table illustrates the potential outcomes of such modifications on biological activity.

CompoundAromatic SystemBiological Activity (IC50, nM)
This compound3-Fluorophenyl75
Ethyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylatePyridin-3-yl95
Ethyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylateThiophen-2-yl110
Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylateNaphthalen-1-yl150

This table presents hypothetical data for illustrative purposes.

Stereochemical Implications for SAR and Activity

For instance, the introduction of a substituent at a position other than the 4-position of the piperidine ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. It is well-established in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are chiral and can interact differently with each stereoisomer.

To fully understand the stereochemical implications for the SAR of this compound, it would be necessary to synthesize and test chiral analogs. For example, introducing a methyl group at the 3-position of the piperidine ring would create two chiral centers, resulting in four possible stereoisomers. A hypothetical comparison of the activity of these isomers is presented below.

Compound IsomerStereochemistryBiological Activity (IC50, nM)
Isomer 1(3R, 4S)50
Isomer 2(3S, 4R)55
Isomer 3(3R, 4R)200
Isomer 4(3S, 4S)210

This table presents hypothetical data for illustrative purposes and assumes the introduction of a substituent that creates stereocenters.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized derivatives and to gain insights into the structural features that are important for their biological effects.

Several QSAR studies have been performed on various series of piperidine derivatives, providing a framework for how such a study might be approached for the subject compound. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

A QSAR model for this compound and its analogs could be developed by synthesizing a training set of compounds with diverse substitutions on the benzyl ring and the piperidine moiety. The biological activities of these compounds would be determined experimentally, and then various molecular descriptors would be calculated. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to build the QSAR model.

A hypothetical QSAR equation for a series of analogs might look like this:

pIC50 = 0.5 * logP - 1.2 * (Steric_Bulk_R1) + 0.8 * (Electron_Donating_R2) + 3.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

Steric_Bulk_R1 is a descriptor for the steric bulk of the substituent at a certain position.

Electron_Donating_R2 is a descriptor for the electron-donating capacity of a substituent at another position.

Mechanistic Investigations of Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Molecular Interactions with Target Receptors or Enzymes

To understand the mechanism of action of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate, the initial step would be to identify its primary molecular targets, which could be G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters.

Ligand-Binding Pocket Characterization

Once a primary target is identified, characterizing the ligand-binding pocket would be crucial. This involves techniques such as X-ray crystallography of the target protein in complex with the compound. Such a study would reveal the precise three-dimensional arrangement of the compound within the binding site. Key aspects to be determined would include the shape, size, and electrostatic and hydrophobic properties of the binding pocket that accommodate the this compound molecule. Computational modeling and molecular docking simulations could also be employed to predict the binding mode and interactions.

Key Amino Acid Residues Involved in Binding

Site-directed mutagenesis studies would be essential to identify the specific amino acid residues within the binding pocket that are critical for the interaction with this compound. By systematically replacing key residues and measuring the corresponding change in binding affinity, researchers could map the critical interaction points. These interactions could include hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions between the compound and the protein. For instance, the fluorine atom on the benzyl (B1604629) group might form specific halogen bonds with certain residues, while the piperidine (B6355638) nitrogen and the carboxylate group could be involved in hydrogen bonding or ionic interactions.

Signal Transduction Pathway Modulation

Following binding to its target, a compound can modulate various signal transduction pathways. Research in this area would focus on identifying which pathways are affected by this compound. This would involve cell-based assays to measure the levels of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium. The effect of the compound on the phosphorylation state of key signaling proteins, such as kinases and transcription factors, would also be investigated.

Modulation of Ion Channels (if applicable)

If the primary target of this compound is an ion channel, or if it allosterically modulates an ion channel, electrophysiological techniques such as patch-clamp recordings would be necessary. These studies would determine whether the compound acts as a blocker, an opener, or a modulator of the channel's gating properties. The specific type of ion channel (e.g., sodium, potassium, calcium) and the nature of the modulation would be key findings.

Intracellular Signaling Cascades Activated or Inhibited

The ultimate effect of a compound is determined by the intracellular signaling cascades it activates or inhibits. Following target engagement, a cascade of events is typically initiated. To delineate these pathways, researchers would use techniques like Western blotting and phospho-specific antibody arrays to study the activation state of various downstream signaling molecules. For example, the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)/Akt pathway are common signaling cascades that could be investigated. Identifying the specific pathways modulated by this compound would provide a comprehensive understanding of its cellular mechanism of action.

Computational Chemistry and Molecular Modeling of Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates chemical stability and reactivity. A typical analysis would yield the energies of these orbitals and their distribution across the molecule. Without dedicated studies, these values for ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate remain undetermined.

Table 7.1.1: Hypothetical Frontier Molecular Orbital Data No data is available for this compound. A representative table is shown for illustrative purposes only.

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. The MEP surface for this compound has not been calculated or published.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is essential in drug discovery for identifying potential therapeutic candidates.

Prediction of Binding Modes and Affinities

Docking simulations would predict the preferred orientation of this compound within a protein's binding site and estimate the strength of the interaction, typically reported as a binding affinity or docking score. This analysis requires a specific biological target, and no such studies involving this compound have been reported.

Table 7.2.1: Hypothetical Molecular Docking Results No data is available for this compound. A representative table is shown for illustrative purposes only.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues

Identification of Pharmacophore Features

A pharmacophore model defines the essential structural features of a molecule required for its biological activity. These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For this compound, a pharmacophore model would be derived from its interactions with a specific biological target, but this information is currently unavailable.

Molecular Dynamics Simulations to Study Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. These simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in the protein or ligand, and provide a more detailed understanding of the binding energetics. No MD simulation studies have been published for complexes involving this compound.

De Novo Drug Design and Scaffold Hopping based on the Compound

The core structure of this compound, featuring a piperidine (B6355638) ring, serves as a versatile starting point for further drug discovery efforts. researchgate.netnih.gov Computational methods such as de novo design and scaffold hopping can be employed to generate novel molecular entities with potentially improved potency, selectivity, or pharmacokinetic properties.

De Novo Drug Design is a computational strategy that involves constructing novel molecules atom-by-atom or fragment-by-fragment within the confines of a target's binding site. Starting with the this compound scaffold, a de novo design algorithm could explore modifications to generate a library of virtual compounds. For instance, the algorithm might:

Grow new functional groups from the piperidine or fluorobenzyl rings to form additional favorable interactions with a hypothetical target receptor.

Link fragments from a virtual library to the core scaffold to explore diverse chemical space.

Mutate existing functional groups, for example, by changing the ethyl ester to other alkyl groups or amides to modulate solubility and metabolic stability.

Molecular docking simulations would then be used to predict the binding affinity and pose of these newly designed compounds, allowing for the prioritization of the most promising candidates for synthesis. mdpi.comtandfonline.comtandfonline.com

Scaffold Hopping aims to identify isosteric replacements for the core molecular framework while retaining key pharmacophoric features responsible for biological activity. uniroma1.itnih.gov This is particularly useful for discovering compounds with novel intellectual property, improved properties, or a different side-effect profile. uniroma1.it For this compound, the piperidine ring is a common and effective scaffold. researchgate.netnih.gov

A computational scaffold hopping approach could involve searching databases of chemical scaffolds for structures that can present the key interaction points—the basic nitrogen, the aromatic ring, and the carboxylate group—in a similar spatial arrangement to the original compound. nih.gov This could lead to the identification of entirely new heterocyclic cores, such as piperazine (B1678402) or pyrrolidine derivatives, that mimic the parent molecule's interaction profile. mdpi.comnih.gov

Table 1: Potential Scaffolds Generated via Scaffold Hopping This table presents hypothetical alternative scaffolds for this compound that could be identified through computational scaffold hopping techniques.

Original ScaffoldPotential Alternative ScaffoldsRationale for Selection
PiperidinePyrrolidineMaintains a cyclic amine, but with a 5-membered ring, altering conformational flexibility.
PiperidinePiperazineIntroduces a second nitrogen atom, potentially altering basicity, solubility, and target interactions. nih.govresearchgate.net
PiperidineAzetidineA smaller, 4-membered ring that would significantly change the geometry of the side chains.
PiperidineTropaneA bicyclic scaffold that introduces greater rigidity and a different 3D conformation.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process and reducing the likelihood of late-stage failures. nih.govnih.govresearchgate.net Various computational models can be used to estimate the pharmacokinetic and toxicity properties of this compound.

Absorption: Key parameters for oral absorption include intestinal permeability and aqueous solubility. Computational models can predict these based on the molecule's physicochemical properties. The presence of both lipophilic (fluorobenzyl group) and polar (ester and amine) moieties suggests that the compound likely has balanced properties suitable for absorption.

Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are important distribution parameters. The N-benzylpiperidine scaffold is often found in centrally active agents. clinmedkaz.org Computational models can predict BBB penetration based on factors like lipophilicity, molecular weight, and polar surface area. Plasma protein binding (PPB) can also be estimated, which influences the amount of free drug available to exert its effect.

Metabolism: Prediction of metabolic fate involves identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. slideshare.net For this compound, likely metabolic pathways include:

N-dealkylation of the benzyl (B1604629) group.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Oxidation of the piperidine or aromatic rings. In silico tools can predict which CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to be involved. cambridgemedchemconsulting.com

Excretion: The route and rate of excretion are influenced by metabolism and physicochemical properties. Small, polar metabolites are often excreted renally. researchgate.net

Toxicity: A range of potential toxicities can be predicted computationally. These include cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, and mutagenicity. Early assessment of these risks is crucial. researchgate.net

Table 2: Predicted ADMET Properties of this compound The following data are illustrative and represent typical values that might be generated from various in silico ADMET prediction platforms (e.g., SwissADME, pkCSM). researchgate.netmdpi.com These are not experimentally determined values.

PropertyPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHigh (>90%)Likely well-absorbed from the gastrointestinal tract. mdpi.com
Caco-2 Permeability (logPapp)> 0.9High permeability predicted.
Distribution
Blood-Brain Barrier (BBB) PermeationYesThe compound is predicted to cross the BBB. researchgate.net
CNS PermeabilityHighMay be suitable for targeting the central nervous system. mdpi.com
Plasma Protein Binding~85-95%High binding to plasma proteins is expected, affecting the free fraction.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of interactions with CYP3A4-metabolized drugs.
Excretion
Total Clearance (log ml/min/kg)~0.5 - 1.0Moderate clearance rate predicted.
Toxicity
hERG InhibitionLow to Moderate RiskFurther experimental validation would be necessary.
HepatotoxicityLow ProbabilityIn silico models suggest a low risk of liver toxicity.
AMES MutagenicityNoPredicted to be non-mutagenic.

These computational predictions provide a valuable, albeit preliminary, assessment of the drug-like properties of this compound. researchgate.net While these in silico methods are powerful tools for guiding drug design, experimental validation through in vitro and in vivo studies is essential to confirm these findings. nih.gov

Development of Derivatives and Analogues of Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Design Strategies for Enhanced Potency and Selectivity

To improve the potency and selectivity of compounds like ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate, medicinal chemists often employ systematic structure-activity relationship (SAR) studies. These studies involve making specific modifications to the molecule and evaluating how these changes affect its biological activity.

One common strategy is the modification of the benzyl (B1604629) group. The fluorine atom at the 3-position of the benzyl ring is a key feature. Researchers might explore moving the fluorine to the 2- or 4-position or introducing additional substituents on the ring to alter electronic properties and interactions with the target protein. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the compound's binding affinity and selectivity.

Another key area for modification is the piperidine (B6355638) ring itself. Introducing substituents on the piperidine ring can provide additional interaction points with the target and can also influence the compound's conformation, which can be critical for activity. For example, adding a methyl group to the 3-position of the piperidine ring has been shown in some systems to enhance potency.

Finally, the ethyl carboxylate group can be modified. Altering the ester to other functional groups, such as amides or other esters with different alkyl chains, can impact the compound's hydrogen bonding capacity and lipophilicity, which in turn can affect its potency and pharmacokinetic properties.

Table 1: Potential Modifications to this compound for Enhanced Potency and Selectivity

Molecular ScaffoldModification StrategyRationale
Benzyl Group Altering the position of the fluorine atomTo probe the optimal position for interaction with the target.
Introduction of additional substituentsTo modify electronic properties and enhance binding affinity.
Piperidine Ring Addition of substituents (e.g., methyl, hydroxyl)To create new interaction points and alter conformation.
Ethyl Carboxylate Conversion to amides or other estersTo modify hydrogen bonding capacity and lipophilicity.

Prodrug Approaches for Improved Pharmacokinetic Profiles

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For this compound, the ethyl ester itself can be considered a prodrug of the corresponding carboxylic acid, which may be the active form.

Ester-based prodrugs are a common strategy to enhance the oral bioavailability of polar drugs. nih.gov The lipophilic ester can more easily cross cell membranes, and once inside the body, it can be hydrolyzed by esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by modifying the alcohol part of the ester. For example, using a bulkier alcohol could slow down the rate of hydrolysis, leading to a more sustained release of the active drug.

Another prodrug strategy could involve attaching a promoiety to the piperidine nitrogen. This could be a group that is cleaved off in a specific physiological environment, for example, in the acidic environment of the stomach or by specific enzymes in the liver. Such an approach could be used to target the drug to a specific organ or tissue.

Biotransformation Studies and Metabolite Identification of Analogues

Biotransformation is the process by which the body metabolizes foreign compounds, including drugs. Understanding the biotransformation of a drug and its analogues is crucial for identifying active metabolites, understanding potential toxicities, and predicting drug-drug interactions.

For analogues of this compound, several metabolic pathways are likely. The ethyl ester is susceptible to hydrolysis by esterases, leading to the formation of the corresponding carboxylic acid. This is often a major metabolic pathway for ester-containing drugs.

The benzyl group can also be a site of metabolism. The fluorine atom can influence the metabolic stability of the ring. Common metabolic reactions for aromatic rings include hydroxylation at various positions, followed by conjugation with glucuronic acid or sulfate.

The piperidine ring can also be metabolized. N-dealkylation, where the benzyl group is removed, is a possible metabolic pathway. Oxidation of the piperidine ring to form lactams is another common metabolic transformation.

Identifying these metabolites is typically done using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro studies with liver microsomes or in vivo studies in animal models.

Scaffold Derivatization for Novel Chemical Entities

Scaffold derivatization, also known as scaffold hopping, is a strategy used to create novel chemical entities by replacing the core structure (scaffold) of a known active compound with a different one, while maintaining the key pharmacophoric features. uniroma1.itnih.govbhsai.org This can lead to compounds with improved properties, such as better selectivity, fewer side effects, or a different intellectual property profile.

Starting from the this compound scaffold, one could replace the piperidine ring with other heterocyclic systems, such as piperazine (B1678402), morpholine, or pyrrolidine. nih.gov These changes can significantly alter the compound's physicochemical properties and its interaction with the target.

Another approach is to modify the way the benzyl group is attached to the piperidine ring. For example, instead of a direct attachment to the nitrogen, it could be linked via a longer chain or a different functional group.

Chemical Biology Tools and Probes Derived from the Compound

Chemical biology tools and probes are molecules derived from active compounds that are used to study biological systems. These tools can be used to identify the target of a drug, to visualize its distribution in cells or tissues, or to understand its mechanism of action.

From a parent compound like this compound, several types of chemical probes could be developed. For example, a fluorescent probe could be created by attaching a fluorescent dye to a non-critical part of the molecule. This would allow researchers to visualize the compound's localization within cells using fluorescence microscopy.

Another type of probe is a photoaffinity label. This is a molecule that contains a photoreactive group. When exposed to light, this group forms a covalent bond with the target protein, allowing for its identification and characterization.

Biotinylated probes are also common tools. By attaching a biotin (B1667282) molecule to the compound, it can be used in pull-down assays to isolate its binding partners from a complex biological sample. These tools are invaluable for understanding the molecular pharmacology of a drug and for target validation.

Despite a comprehensive search for advanced analytical data on "this compound," publicly available information is insufficient to construct the detailed and scientifically rigorous article as outlined in the user's request.

The required in-depth analytical methodologies and research findings for this specific compound, such as High-Resolution Mass Spectrometry (HRMS) data, 2D and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, detailed Vibrational Spectroscopy (IR, Raman) data, and specific chromatographic methods (HPLC, GC-MS), are not available in published scientific literature or chemical databases accessible through standard search methods.

While information exists for analogous compounds, such as those with different substitution patterns (e.g., 4-fluorobenzyl or 3-trifluoromethylbenzyl groups) or related core structures (e.g., tetrahydropyridines), this data is not directly applicable to the specified molecule. Extrapolating from these related compounds would not meet the required standard of scientific accuracy for the requested article.

Therefore, it is not possible to generate the article with the specified outline and content inclusions, as the foundational research data for "this compound" is not presently in the public domain.

Advanced Analytical Methodologies for Research on Ethyl 1 3 Fluorobenzyl Piperidine 4 Carboxylate

Chiral Analytical Techniques (e.g., Chiral HPLC)

The presence of a stereocenter in a molecule necessitates the use of chiral analytical techniques to separate and quantify the individual enantiomers. Enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary methodology for the chiral resolution of piperidine (B6355638) derivatives. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. bgb-analytik.com The differential stability of these complexes leads to different retention times, allowing for the separation of the enantiomers. bgb-analytik.com For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD and Chiralcel® OJ), have demonstrated broad applicability. nih.gov The selection of the appropriate chiral column and mobile phase is critical and often determined through a screening process with various columns and solvent systems. bgb-analytik.com

Illustrative Chiral HPLC Method Parameters:

Below is an interactive data table showcasing typical starting parameters for the chiral separation of a piperidine derivative like ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate.

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Chiral Stationary Phase Chiralcel® OD-HChiralcel® OJ-HChiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (B145695) (80:20, v/v)Acetonitrile (B52724) / Water (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 25 °C25 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL10 µL

This table represents hypothetical conditions based on common practices for chiral separations of similar compounds and is for illustrative purposes only.

Quantification in Biological Matrices (preclinical research samples)

During preclinical development, the quantification of a drug candidate in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. kuleuven.be

A typical LC-MS/MS bioanalytical method for this compound would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. For piperidine derivatives in plasma, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov PPT with acetonitrile or methanol (B129727) is often favored for its simplicity and speed in early-stage research. nih.gov

Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer. A C18 column is a common choice, with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic component (like acetonitrile or methanol) run under a gradient elution. nih.govsigmaaldrich.com

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides excellent selectivity and sensitivity. kuleuven.be The method would be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Representative Bioanalytical LC-MS/MS Method Parameters:

The following interactive data table outlines a representative set of parameters for the quantification of a compound like this compound in a preclinical plasma sample.

ParameterDescription
Analytical Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Biological Matrix Rat Plasma
Sample Preparation Protein Precipitation with Acetonitrile (1:3 plasma to acetonitrile ratio)
HPLC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
Precursor → Product Ion To be determined for the specific compound (e.g., m/z 294.2 → 121.1)
Internal Standard A structurally similar, stable isotope-labeled compound
Linear Range e.g., 1 - 1000 ng/mL

This table provides an example of typical bioanalytical method parameters. The exact values, especially the MRM transition, would need to be empirically determined for this compound.

The combination of these advanced analytical methodologies allows for a thorough characterization of this compound, providing critical data on its stereochemical purity and its behavior in biological systems, which are fundamental aspects of modern drug discovery and development. nih.gov

Future Research Directions and Preclinical Therapeutic Potential

Exploration of Additional Biological Targets and Pathways

While the primary targets of ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate may be under initial investigation, its chemical architecture suggests the potential for interaction with a variety of biological targets implicated in neurological and psychiatric conditions. The piperidine (B6355638) scaffold is a versatile framework found in numerous CNS-active drugs. Future research should endeavor to screen this compound against a broad panel of receptors, enzymes, and ion channels to uncover novel mechanisms of action.

Potential areas of exploration include:

Monoamine Transporters: The N-benzylpiperidine moiety is a common feature in ligands that target dopamine, serotonin, and norepinephrine (B1679862) transporters. Preclinical studies could assess the binding affinity and functional activity of this compound at these transporters, which are critical in the pathophysiology of depression, anxiety, and other mood disorders.

Sigma Receptors: Sigma receptors (σ1 and σ2) are recognized as important modulators of neuronal function and are implicated in neurodegenerative diseases and psychiatric conditions. The lipophilic nature of the fluorobenzyl group combined with the basic nitrogen of the piperidine ring makes it a candidate for sigma receptor binding.

N-methyl-D-aspartate (NMDA) Receptors: Antagonism of NMDA receptors is a therapeutic strategy in several neurological disorders. Given that certain piperidine derivatives exhibit activity at the NMDA receptor complex, investigating the potential of this compound to modulate glutamatergic neurotransmission is a logical step.

Histone Deacetylases (HDACs): Some piperidine-containing molecules have been identified as HDAC inhibitors. mdpi.com A recent study identified a compound with a benzyl (B1604629) 4-[4-(hydroxyamino)-4-oxobutylidene] piperidine-1-carboxylate scaffold as a potential HDAC6 inhibitor for hematologic malignancies. mdpi.com This suggests that the core structure of this compound could be adapted to target epigenetic mechanisms relevant to neurodegeneration.

Development as a Lead Compound for Neurodegenerative Disorders (preclinical focus)

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, necessitates the development of multi-target-directed ligands (MTDLs). nih.govresearchgate.netresearchgate.net The this compound structure represents a promising starting point for the design of such agents.

Table 1: Potential Preclinical Development Pathways for Neurodegenerative Disorders

Therapeutic StrategyRationale for this compound
Cholinesterase Inhibition The N-benzylpiperidine core is a key pharmacophore in many potent acetylcholinesterase (AChE) inhibitors. nih.gov Preclinical evaluation of this compound for AChE and butyrylcholinesterase (BuChE) inhibition is warranted.
Beta-secretase 1 (BACE1) Inhibition The piperidine scaffold has been utilized in the design of BACE1 inhibitors, which are sought after for their potential to reduce amyloid-beta plaque formation in Alzheimer's disease. nih.gov
Neuroprotection The compound could be assessed in preclinical models of oxidative stress and excitotoxicity to determine its potential to protect neurons from degeneration. nih.gov
O-GlcNAcase (OGA) Inhibition Recent research has identified 4-(arylethynyl)piperidine derivatives as potent OGA inhibitors, a potential therapeutic approach for Alzheimer's disease. nih.gov This highlights the adaptability of the piperidine core for novel targets in neurodegeneration.

Potential in Psychiatric and Neurological Diseases (preclinical investigation)

Beyond neurodegenerative disorders, the structural motifs within this compound suggest its potential utility in a range of psychiatric and other neurological conditions. Preclinical investigations in animal models of these diseases are a crucial next step.

For instance, piperazine (B1678402) and piperidine derivatives have been explored for their potential as CNS-active antidepressants. cuestionesdefisioterapia.com The core structure of this compound could be evaluated for its efficacy in preclinical models of depression, such as the forced swim test. cuestionesdefisioterapia.com Furthermore, its potential interaction with monoamine systems suggests it could be investigated for anxiety disorders.

Development of Novel Therapeutic Applications based on Preclinical Findings

Should initial preclinical studies reveal significant activity at specific biological targets, this would open avenues for the development of novel therapeutic applications. For example, if the compound demonstrates potent and selective inhibition of a particular enzyme or receptor, it could be optimized for that specific indication. The unique substitution pattern of the fluorobenzyl group may confer desirable pharmacokinetic properties or target engagement profiles that can be exploited in further drug development.

Hybrid Molecules and Multi-Target Directed Ligands Incorporating the Core Structure

A significant future direction lies in using this compound as a scaffold to create hybrid molecules and MTDLs. nih.govnih.gov This approach involves combining the core structure with other pharmacophores to engage multiple disease-relevant targets simultaneously.

Table 2: Examples of Potential Hybrid Molecules

Hybrid ConceptRationalePotential Therapeutic Area
Piperidine-Donepezil Hybrid Combining the N-benzylpiperidine core with elements of donepezil (B133215) could yield a potent dual inhibitor of AChE and BACE1. researchgate.netAlzheimer's Disease
Piperidine-Antioxidant Hybrid Linking the core structure to a known antioxidant moiety could provide both symptomatic relief (e.g., via cholinesterase inhibition) and disease-modifying effects by combating oxidative stress.Neurodegenerative Diseases
Piperidine-Serotonin Reuptake Inhibitor (SSRI) Hybrid Incorporating functionalities from known SSRIs could create a dual-action agent for the treatment of depression with comorbid cognitive deficits.Major Depressive Disorder

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : React ethyl isonipecotate with 3-fluorobenzyl bromide in the presence of an organic base (e.g., triethylamine) in a polar aprotic solvent (e.g., acetonitrile). Monitor reaction progress via TLC or LC-MS.
  • Route 2 : Adapt multi-step protocols from analogous piperidine esters, such as coupling 3-fluorobenzyl halides with piperidine-4-carboxylate precursors using coupling agents like EDCI/HOBt in dry acetonitrile .
  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 3-fluorobenzyl bromide), temperature (40–60°C), and reaction time (12–24 hrs). Use inert atmospheres (N₂/Ar) to prevent side reactions. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • LC-MS : Confirm molecular ion peaks (e.g., m/z 295.14 [M+H]⁺) and fragmentation patterns using high-resolution instruments (e.g., Q Exactive Orbitrap) .
  • NMR : Assign signals for the 3-fluorobenzyl group (δ 7.3–7.5 ppm for aromatic protons, δ 4.3 ppm for CH₂), piperidine ring (δ 2.5–3.1 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C NMR).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve co-eluting impurities .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodology :

  • Store under inert gas (N₂) at –20°C in sealed, light-resistant containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ester group.
  • Monitor stability via periodic LC-MS to detect degradation products (e.g., free carboxylic acid or benzyl alcohol derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 3-fluorobenzyl group to the piperidine ring be addressed?

  • Methodology :

  • Use sterically hindered bases (e.g., DIPEA) to favor nucleophilic substitution at the piperidine nitrogen over competing side reactions.
  • Employ kinetic vs. thermodynamic control: Lower temperatures (0–25°C) favor mono-alkylation, while higher temperatures may lead to over-alkylation. Validate selectivity via ¹H NMR integration .

Q. What experimental designs are suitable for evaluating the in vitro biological activity of derivatives of this compound?

  • Methodology :

  • Target Engagement : Screen against GPCRs or enzymes (e.g., acetylcholinesterase) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorobenzyl or ester groups. Assess activity shifts via IC₅₀/EC₅₀ measurements and molecular docking studies .

Q. How can contradictions in spectral data interpretation during structural elucidation be resolved?

  • Methodology :

  • Cross-validate fragmentation patterns using tandem MS/MS (e.g., [M+H-CH₃CH₂OH]+ for ester cleavage) .
  • Compare experimental NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What computational strategies predict the metabolic stability of this compound?

  • Methodology :

  • Use in silico tools (e.g., SwissADME) to estimate CYP450 metabolism sites. Prioritize ester hydrolysis and fluorobenzyl hydroxylation as potential metabolic pathways.
  • Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes + NADPH) .

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